molecular formula C11H13NO2 B8798159 (2R,5R)-2-Methyl-5-phenylmorpholin-3-one

(2R,5R)-2-Methyl-5-phenylmorpholin-3-one

Cat. No.: B8798159
M. Wt: 191.23 g/mol
InChI Key: DMGWZHKSDAHSJK-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5R)-2-Methyl-5-phenylmorpholin-3-one is a chiral compound of interest in organic and medicinal chemistry research. It features a morpholin-3-one core, which is a lactam (a cyclic amide) and is considered a privileged structure in drug discovery due to its metabolic stability and synthetic accessibility . The compound contains two defined stereocenters, making it a valuable enantiopure building block for the synthesis of more complex, biologically active molecules . The specific three-dimensional arrangement of the methyl and phenyl substituents in this (2R,5R) diastereomer is critical for its interactions with biological targets, as stereochemistry often dictates a molecule's affinity for enzymes and receptors . Researchers utilize this and related chiral morpholine scaffolds in the development of compounds targeting the central nervous system and other therapeutic areas . This product is intended for research applications as a chemical building block. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(2R,5R)-2-methyl-5-phenylmorpholin-3-one

InChI

InChI=1S/C11H13NO2/c1-8-11(13)12-10(7-14-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8-,10+/m1/s1

InChI Key

DMGWZHKSDAHSJK-SCZZXKLOSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H](CO1)C2=CC=CC=C2

Canonical SMILES

CC1C(=O)NC(CO1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H15NO and a molecular weight of approximately 203.25 g/mol. Its unique structure, characterized by a morpholine ring with methyl and phenyl substituents, contributes to its chemical reactivity and biological activity. The stereochemistry at the 2 and 5 positions is crucial for its interaction with biological targets.

Neurological Disorders

Research indicates that (2R,5R)-2-Methyl-5-phenylmorpholin-3-one may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. Preliminary studies suggest its potential as a therapeutic agent for mood disorders such as depression and anxiety by modifying neurotransmitter release and reuptake. Further exploration is necessary to fully elucidate its mechanism of action and therapeutic efficacy.

Migraine Treatment

This compound has been investigated for its effectiveness in treating migraines. It acts as a ligand for calcitonin gene-related peptide (CGRP) receptors, which play a significant role in migraine pathogenesis. Studies have shown that it can prevent headache induced by CGRP infusion, suggesting its utility in acute migraine treatment .

Cancer Research

This compound has demonstrated antitumor activity in various cancer models. In vitro studies have shown that it can inhibit the growth of human tumor cells, with specific compounds exhibiting significant cytotoxic effects against cancer cell lines .

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of this compound in animal models. The findings indicated that administration led to significant reductions in depressive-like behaviors compared to control groups. Behavioral assays demonstrated enhanced serotonin levels in the brain, supporting its potential as an antidepressant agent.

Case Study 2: Anticancer Efficacy

In another investigation focused on breast cancer models, this compound was shown to reduce tumor size significantly compared to untreated controls. Mechanistic studies revealed that it downregulated anti-apoptotic proteins, thereby promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (2R,5R)-2-Methyl-5-phenylmorpholin-3-one, a detailed comparison with structurally related morpholinone and oxazolidinone derivatives is provided below. Key differences in substituents, molecular properties, and applications are highlighted.

Structural and Molecular Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound Methyl (C2), phenyl (C5) C₁₁H₁₃NO₂ 191.23 Chiral morpholinone; research use in synthesis and drug discovery
(3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one Butyl and methyl (C3), phenyl (C5) C₁₅H₂₁NO₂ 247.33 Increased hydrophobicity due to butyl group; soluble in DMSO/ethanol; research chemical
(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one Trifluoromethylphenyl (C5) C₁₁H₁₀F₃NO₂ 245.20 Electron-withdrawing CF₃ group enhances metabolic stability; research use
(5R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one Chloromethyl (C5), morpholinophenyl (C3) C₁₄H₁₆ClFN₂O₃ 314.74 Oxazolidinone core with fluorine and morpholine groups; pharmaceutical intermediate
(5R)-3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one Bromo, fluoro (C3), hydroxymethyl (C5) C₁₀H₉BrFNO₃ 290.09 Halogenated oxazolidinone; potential antibacterial applications

Key Differences and Implications

The trifluoromethyl group in (5R)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one enhances electron-withdrawing effects, which may stabilize the compound against metabolic degradation . Halogenation (e.g., bromo, fluoro) in oxazolidinone derivatives like (5R)-3-(4-bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one is associated with enhanced antimicrobial activity .

Core Structure Variations: Morpholinone vs. Oxazolidinone: Morpholinones (6-membered rings) offer conformational flexibility, while oxazolidinones (5-membered rings) are rigid and often used as scaffolds in antibiotics (e.g., linezolid analogs) .

Synthesis and Characterization: The synthesis of similar compounds frequently employs ethanol or DMSO as solvents for condensation reactions . X-ray crystallography using SHELX software (e.g., SHELXL-97) is a standard method for resolving stereochemistry, as demonstrated in the crystal structure analysis of a ferrocene-based morpholinone derivative .

Applications :

  • While this compound is primarily a research tool, halogenated and fluorinated analogs show promise in drug discovery, particularly for antimicrobial and CNS-targeted therapies .

Research Findings and Data Tables

Physicochemical Properties

Property This compound (3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one
Solubility Not reported Soluble in DMSO, ethanol Not reported
Melting Point Not reported Not reported Not reported
Storage Conditions 2–8°C (typical for morpholinones) 2–8°C Room temperature

Stereochemical Analysis Methods

  • X-ray Crystallography: Used to confirm the absolute configuration of chiral centers (e.g., Flack parameter = -0.02(3) for a related ferrocene-morpholinone compound) .
  • SHELX Software : Widely employed for structure refinement, especially for small molecules with low crystal quality .

Preparation Methods

Cyclization of β-Amino Alcohol Derivatives

The most widely reported method involves the cyclization of β-amino alcohol precursors under basic conditions. A representative protocol from a doctoral thesis (source 1) details the synthesis of (5S)-5-phenylmorpholin-3-one (7) and its (5R)-enantiomer (8).

Procedure :

  • Chloroacetylation : (S)- or (R)-2-amino-2-phenylethanol is treated with chloroacetyl chloride in tetrahydrofuran (THF) at −10°C in the presence of K₂CO₃, yielding intermediates 5 or 6 with 89–99% efficiency .

  • Deprotonation and Cyclization : Potassium tert-butoxide in iso-propanol induces ring closure at 0°C, forming morpholin-3-ones 7 (50% yield) and 8 (87% yield) . The stereochemical outcome is dictated by the chirality of the starting amino alcohol.

Optimization Insights :

  • Solvent polarity significantly affects reaction rates. Dichloromethane (DCM) enhances cyclization efficiency compared to THF .

  • Elevated temperatures (25–150°C) reduce diastereomeric purity, favoring racemization .

Reductive Amination of Keto-Morpholine Precursors

A patent by Google Patents (source 2) discloses a two-step reductive amination approach for morpholin-3-one derivatives:

Steps :

  • Imine Formation : 4-(4-Morpholin-3-onyl)aniline reacts with R-epichlorohydrin in DCM, producing 4-[4-(3-chloro-2(R)-hydroxypropylamino)phenyl]morpholin-3-one .

  • Cyclization : Lithium aluminium hydride (LiAlH₄) reduces the imine intermediate in THF at reflux, yielding (2R,5R)-2-methyl-5-phenylmorpholin-3-one with 76% efficiency .

Critical Parameters :

  • Stoichiometry : LiAlH₄ must be added incrementally to avoid over-reduction .

  • Workup : Quenching with ethyl acetate and aqueous NaOH minimizes side reactions .

Asymmetric Synthesis via Chiral Auxiliaries

Enantioselective routes employ chiral ligands or resolved starting materials. A 2013 study (source 5) synthesized a related cis-2,5-disubstituted morpholine via de-epimerization:

Method :

  • Chiral Resolution : Racemic 2-methyl-5-phenylmorpholin-3-one is treated with L-tartaric acid in ethanol, resolving the (2R,5R)-enantiomer with >98% ee .

  • Crystallization : The resolved compound is recrystallized from acetonitrile, achieving 99.5% purity (X-ray diffraction confirmation) .

Advantages :

  • Avoids harsh reaction conditions, preserving stereochemical integrity.

  • Scalable to multi-gram quantities .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)ee (%)Reference
Cyclization(S)-2-Amino-2-phenylethanolKOtBu/iso-propanol50–87>95
Reductive Amination4-(4-Morpholin-3-onyl)anilineLiAlH₄61–7685–90
Asymmetric ResolutionRacemic morpholin-3-oneL-Tartaric acid40–45>98

Key Observations :

  • Cyclization offers higher yields but requires chiral starting materials.

  • Reductive amination is more scalable but less stereoselective.

  • Asymmetric resolution is ideal for high-purity applications despite moderate yields.

Characterization and Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR (CDCl₃): δ 7.35–7.18 (m, 5H, Ar-H), 4.26 (dd, J = 8.0 Hz, OCH₂), 3.98 (dd, J = 8.0 Hz, NCH₂), 2.82 (s, 3H, CH₃) .

  • X-ray Crystallography : Space group P31, a = 11.1056 Å, b = 11.1056 Å, c = 11.3593 Å .

Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 198–202°C .

Industrial-Scale Considerations

Patented protocols (source 2) highlight process optimizations:

  • Solvent Recycling : DCM and iso-propanol are recovered via distillation, reducing costs .

  • Catalyst Loading : CuBr·DMS (5 mol%) in allylation steps improves atom economy .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (2R,5R)-2-Methyl-5-phenylmorpholin-3-one be confirmed experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the absolute configuration. Assign the Flack parameter (ideally close to 0.0) during refinement to verify enantiopurity . For example, a Flack parameter of -0.02(3) in a related morpholine derivative confirmed the R-configuration at chiral centers . Pair this with chiral HPLC or polarimetry to validate solution-phase stereochemistry.

Q. What synthetic strategies are optimal for generating enantiopure this compound?

  • Methodology : Utilize asymmetric catalysis or chiral auxiliaries during ring-closing reactions. For example, a Seebach reagent-mediated cyclization (as in ) can yield stereospecific morpholinones . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. Post-synthesis, verify purity via 1H^1H-NMR coupling constants and 13C^{13}C-NMR chemical shifts for diastereotopic protons .

Q. How can researchers address low crystallinity in this compound during structural analysis?

  • Methodology : Employ cryocrystallography (e.g., cooling to 193 K) to improve crystal stability . If crystal quality remains poor, use high-resolution powder XRD paired with Rietveld refinement. Alternatively, leverage computational tools like density functional theory (DFT) to model molecular geometry .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Case Study : If SC-XRD indicates a planar morpholine ring but 1H^1H-NMR suggests puckering, perform variable-temperature NMR to assess conformational flexibility . Cross-validate with molecular dynamics simulations to identify dominant conformers in solution . For example, a dihedral angle of 24.3° observed in XRD may differ from solution-phase conformers .

Q. What experimental approaches can elucidate the compound’s conformational stability in different solvents?

  • Methodology : Combine nuclear Overhauser effect spectroscopy (NOESY) to detect intramolecular interactions and solvent-dependent 1H^1H-NDR (nuclear dipolar relaxation) studies. Compare with computational solvent models (e.g., COSMO-RS) to predict solvation effects .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this morpholinone?

  • Methodology : Systematically modify substituents (e.g., phenyl group fluorination, methyl group substitution) and assess biological activity. Use docking studies (e.g., Molecular Operating Environment, MOE) to predict binding affinities to target proteins . For example, fluorinated analogs (as in ) may enhance metabolic stability in drug discovery contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.